Meta-Methylphenyl Regioisomerism Confers Distinct Lipophilicity Relative to the Unsubstituted Phenyl Analog (118267-10-0)
The meta-tolyl substitution (3-methylphenyl) at C6 of the tetrahydropyrimidine-2,4-dione core introduces a lipophilic methyl substituent on the aromatic ring that is absent in the unsubstituted 3-ethyl-6-phenyl comparator (CAS 118267-10-0). Calculated physicochemical descriptors demonstrate a molecular weight difference of +14.02 g·mol⁻¹ (230.26 vs. 216.24 g·mol⁻¹) and a corresponding increase in predicted logP attributable to the additional methyl group . Lipophilicity modulation via aryl-methyl substitution is a well-established strategy in tetrahydropyrimidine SAR; an increase in logP directly alters passive membrane permeability, plasma protein binding, and nonspecific tissue distribution, producing different ADME profiles even when the core heterocycle is conserved [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 230.26 g·mol⁻¹; formula = C13H14N2O2 (contains one aryl-CH3 group) |
| Comparator Or Baseline | 3-Ethyl-6-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 118267-10-0); MW = 216.24 g·mol⁻¹; formula = C12H12N2O2 (no aryl-CH3 group) |
| Quantified Difference | ΔMW = +14.02 g·mol⁻¹ (+6.5%); predicted ΔlogP ≈ +0.5 log units (estimated from methylene/methyl fragment contribution) |
| Conditions | Calculated physicochemical properties from structure; MW from CymitQuimica product specification and Chem960 comparator data |
Why This Matters
Distinct lipophilicity directly affects solubility, permeability, and protein binding, meaning the m-tolyl compound cannot serve as a drop-in replacement for the phenyl analog in any assay where membrane transit or target engagement kinetics are relevant.
- [1] Analytical Science Journals / Wiley (2025). Exploring Novel Tetrahydropyrimidine and Fused Pyrimidine-Based Compounds as DHFR Inhibitors and Antimicrobial Agents: Synthesis, In Vitro, In Vivo, and In Silico Studies. Documents SAR of aryl substitution on bioactivity in tetrahydropyrimidine class. View Source
